Ethyl 2-bromo-5-chloro-3-fluorobenzoate
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Overview
Description
Ethyl 2-bromo-5-chloro-3-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid, featuring bromine, chlorine, and fluorine substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-5-chloro-3-fluorobenzoate can be synthesized through a multi-step process involving the esterification of 2-bromo-5-chloro-3-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-5-chloro-3-fluorobenzoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation: Oxidative reactions can convert the ester group to carboxylic acid or other oxidized forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are employed.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of alcohols or amines.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Ethyl 2-bromo-5-chloro-3-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-5-chloro-3-fluorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with enzymes or receptors. The halogen substituents (bromine, chlorine, and fluorine) can influence the compound’s reactivity and binding affinity to various molecular targets, affecting pathways involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-3-chloro-2-fluorobenzoate: Similar structure with different positions of halogen substituents.
Methyl 2-bromo-5-fluorobenzoate: Similar structure with a methyl ester group instead of an ethyl ester group.
2-Bromo-5-fluorobenzoic acid, methyl ester: Similar structure with a methyl ester group and absence of chlorine.
Properties
Molecular Formula |
C9H7BrClFO2 |
---|---|
Molecular Weight |
281.50 g/mol |
IUPAC Name |
ethyl 2-bromo-5-chloro-3-fluorobenzoate |
InChI |
InChI=1S/C9H7BrClFO2/c1-2-14-9(13)6-3-5(11)4-7(12)8(6)10/h3-4H,2H2,1H3 |
InChI Key |
DXMCGGINTPRGCN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)Cl)F)Br |
Origin of Product |
United States |
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